molecular formula C52H40O12 B375219 2,8,14,20-tetrakis(4-hydroxyphenyl)pentacyclo[19.3.1.1(3),?.1?,(1)(3).1(1)?,(1)?]octacosa-1(25),3,5,7(28),9,11,13(27),15(26),16,18,21,23-dodecaen-4,6,10,12,16,18,22,24-octol

2,8,14,20-tetrakis(4-hydroxyphenyl)pentacyclo[19.3.1.1(3),?.1?,(1)(3).1(1)?,(1)?]octacosa-1(25),3,5,7(28),9,11,13(27),15(26),16,18,21,23-dodecaen-4,6,10,12,16,18,22,24-octol

Cat. No.: B375219
M. Wt: 856.9g/mol
InChI Key: WQMHDKXCEBMUSJ-UHFFFAOYSA-N
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Description

6,6’-[(4,6-Dihydroxy-m-phenylene)bis[(4-hydroxyphenyl)methylene]]-[4,4’-[(4,6-dihydroxy-m-phenylene)bis[(4-hydroxyphenyl)methylene]]bis(benzene-1,3-diol)] is a complex organic compound characterized by multiple hydroxyl groups and aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’-[(4,6-Dihydroxy-m-phenylene)bis[(4-hydroxyphenyl)methylene]]-[4,4’-[(4,6-dihydroxy-m-phenylene)bis[(4-hydroxyphenyl)methylene]]bis(benzene-1,3-diol)] typically involves the condensation of phenolic compounds under acidic or basic conditions. The reaction often requires a catalyst to facilitate the formation of the methylene bridges between the phenolic units .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The use of advanced catalytic systems and controlled reaction environments is crucial to ensure the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

6,6’-[(4,6-Dihydroxy-m-phenylene)bis[(4-hydroxyphenyl)methylene]]-[4,4’-[(4,6-dihydroxy-m-phenylene)bis[(4-hydroxyphenyl)methylene]]bis(benzene-1,3-diol)] can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions include quinones, reduced aromatic compounds, and substituted phenolic derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6,6’-[(4,6-Dihydroxy-m-phenylene)bis[(4-hydroxyphenyl)methylene]]-[4,4’-[(4,6-dihydroxy-m-phenylene)bis[(4-hydroxyphenyl)methylene]]bis(benzene-1,3-diol)] has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential antioxidant properties due to the presence of multiple hydroxyl groups.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 6,6’-[(4,6-Dihydroxy-m-phenylene)bis[(4-hydroxyphenyl)methylene]]-[4,4’-[(4,6-dihydroxy-m-phenylene)bis[(4-hydroxyphenyl)methylene]]bis(benzene-1,3-diol)] involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes and signaling pathways. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    9,9-bis(4-hydroxyphenyl) fluorene: Another compound with multiple hydroxyl groups and aromatic rings, used in similar applications.

    4,6-Diacetylresorcinol: A bifunctional carbonyl compound with similar structural features.

Uniqueness

6,6’-[(4,6-Dihydroxy-m-phenylene)bis[(4-hydroxyphenyl)methylene]]-[4,4’-[(4,6-dihydroxy-m-phenylene)bis[(4-hydroxyphenyl)methylene]]bis(benzene-1,3-diol)] is unique due to its complex structure, which provides multiple reactive sites and potential for diverse chemical modifications. This complexity enhances its utility in various scientific and industrial applications.

Properties

Molecular Formula

C52H40O12

Molecular Weight

856.9g/mol

IUPAC Name

2,8,14,20-tetrakis(4-hydroxyphenyl)pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene-4,6,10,12,16,18,22,24-octol

InChI

InChI=1S/C52H40O12/c53-29-9-1-25(2-10-29)49-33-17-35(43(59)21-41(33)57)50(26-3-11-30(54)12-4-26)37-19-39(47(63)23-45(37)61)52(28-7-15-32(56)16-8-28)40-20-38(46(62)24-48(40)64)51(27-5-13-31(55)14-6-27)36-18-34(49)42(58)22-44(36)60/h1-24,49-64H

InChI Key

WQMHDKXCEBMUSJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2C3=CC(=C(C=C3O)O)C(C4=CC(=C(C=C4O)O)C(C5=C(C=C(C(=C5)C(C6=C(C=C(C2=C6)O)O)C7=CC=C(C=C7)O)O)O)C8=CC=C(C=C8)O)C9=CC=C(C=C9)O)O

Canonical SMILES

C1=CC(=CC=C1C2C3=CC(=C(C=C3O)O)C(C4=CC(=C(C=C4O)O)C(C5=C(C=C(C(=C5)C(C6=C(C=C(C2=C6)O)O)C7=CC=C(C=C7)O)O)O)C8=CC=C(C=C8)O)C9=CC=C(C=C9)O)O

Origin of Product

United States

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